molecular formula C11H14N2O3 B556345 N-Acetyl-L-tyrosinamide CAS No. 1948-71-6

N-Acetyl-L-tyrosinamide

Cat. No.: B556345
CAS No.: 1948-71-6
M. Wt: 222.24 g/mol
InChI Key: RJNKBEQRBIJDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-tyrosinamide is an N-acetyl derivative of tyrosine, an amino acid . It has the molecular formula C11H14N2O3 and a molecular weight of 222.2405 . It is used for parenteral nutrition and as a dietary supplement . This compound has the potential to react with guanyl radicals which are produced in response to DNA damage of skin due to ionising radiation or other oxidative insults . It improves the cosmetic appearance of ageing skin .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m1/s1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Peptide Synthesis and Enzyme Catalysis : N-Acetyl-L-tyrosinamide has been used in the synthesis of dipeptides like N-acetyl-L-phenylalanyl-L-tyrosinamide, which has angiotensin I converting enzyme (ACE) inhibitor activity. This synthesis was achieved using porcine pancreatic lipase catalyzed amidation in aqueous phase, demonstrating the potential of lipase in peptide bond formation with good yield and short reaction time (Kuo et al., 2016).

  • Interactions in Aqueous Solutions : Research has been conducted on the interactions between this compound and other molecules like urea in water. This study aimed to understand the enthalpic coefficients of these interactions, which are relevant for their hydrophobic or hydrophilic properties (Belica et al., 2010).

  • Fluorescence and Absorption Studies : The absorption and fluorescence properties of this compound have been studied, particularly in relation to hydrogen bonding with amide-like ligands. These studies are crucial for understanding the behavior of tyrosine in proteins (Lee & Ross, 1998).

  • Medical and Nutritional Applications : this compound has been evaluated for its role in parenteral nutrition. Studies have assessed its retention and utilization in adults receiving parenteral nutrition, indicating its potential as a tyrosine source in clinical settings (Hoffer et al., 2003).

  • Electrochemical Sensing : An aptasensor using this compound for the electrochemical detection of tyrosinamide has been developed. This represents a novel application in the field of biosensing and diagnostics (Ghanbari et al., 2019).

  • Study of Molecular Interactions and Properties : Research has been done on the partial molar volumes and compressibilities of N-Acetyl amino acid amides, including this compound, in aqueous solutions. This provides insights into the physicochemical properties of these compounds (Kikuchi et al., 1996).

Properties

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKBEQRBIJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344321, DTXSID60876445
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-93-4, 1948-71-6
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-L-tyrosinamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-tyrosinamide
Reactant of Route 3
N-Acetyl-L-tyrosinamide
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-tyrosinamide
Reactant of Route 5
Reactant of Route 5
N-Acetyl-L-tyrosinamide
Reactant of Route 6
Reactant of Route 6
N-Acetyl-L-tyrosinamide
Customer
Q & A

Q1: What is the molecular formula and weight of N-Acetyl-L-tyrosinamide?

A1: The molecular formula of this compound is C11H14N2O3, and its molecular weight is 222.24 g/mol.

Q2: What are the key spectroscopic characteristics of NAYA?

A2: NAYA exhibits characteristic absorption and fluorescence properties. Its fluorescence is primarily attributed to the tyrosine moiety. [, , , ] The UV absorption spectrum is sensitive to hydrogen bonding and solvent polarity. [] Researchers have utilized techniques like fluorescence polarization decay, thermal perturbation spectrophotometry, and Raman spectroscopy to study its conformational dynamics and environmental sensitivity. [, , ]

Q3: How does NAYA behave under various solvent conditions?

A3: Studies have investigated the behavior of NAYA in various solvents. For example, its absorption and fluorescence properties were examined in the presence of amide-like ligands, mimicking the protein backbone, in different solvents. [] These studies provide insights into how the microenvironment can influence the spectral properties of NAYA, which can be extrapolated to understand tyrosine behavior within proteins.

Q4: Does NAYA possess any inherent catalytic activity?

A4: NAYA itself is not known to exhibit catalytic activity. It serves primarily as a model substrate or ligand in studies focusing on enzyme activity, protein structure, and peptide interactions. [, , , ] For instance, it has been used in research on enzyme-substrate interactions with α-chymotrypsin. []

Q5: How has computational chemistry been applied in studying NAYA?

A5: Computational methods, including molecular dynamics simulations and free-energy calculations, have been used to investigate the permeation of NAYA through lipid bilayers. [] These studies provide valuable insights into the factors influencing membrane permeability, which is crucial for understanding drug delivery and pharmacokinetic properties.

Q6: Can NAYA elicit an immune response?

A8: Research indicates that guinea pigs injected with a p-azobenzenearsonate derivative of NAYA exhibited delayed-type hypersensitivity, suggesting potential immunogenicity. [] This highlights the importance of considering potential immune responses when using NAYA or its derivatives in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.